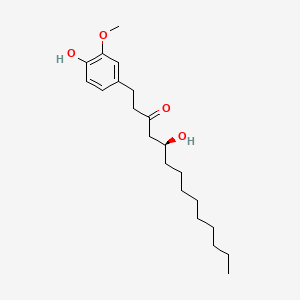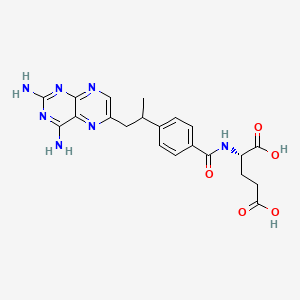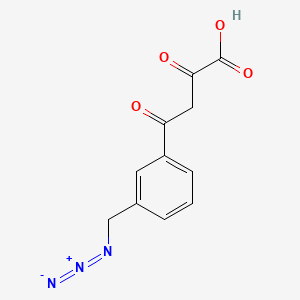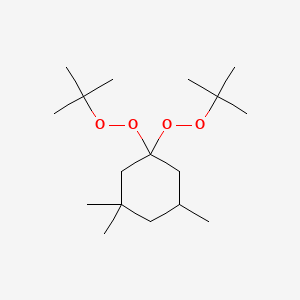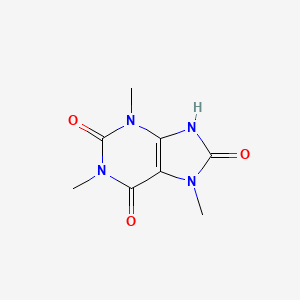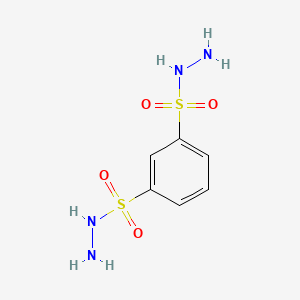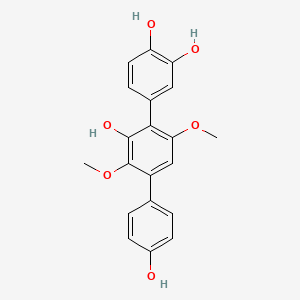
3-Hydroxyterphenyllin
説明
3-Hydroxyterphenyllin is a metabolite of Aspergillus candidus . It has been found to suppress proliferation and cause cytotoxicity against A2780/CP70 and OVCAR-3 cells . It also induces S phase arrest and apoptosis .
Molecular Structure Analysis
The molecular structure of 3-Hydroxyterphenyllin is represented by the formula C20H18O6 . The SMILES representation isOC1=CC=C(C2=CC(OC)=C(C3=CC=C(C(O)=C3)O)C(O)=C2OC)C=C1 .
科学的研究の応用
Podocyte Protection in Kidney Health
3-Hydroxyterphenyllin (3-HT) has been identified as a compound that can protect against podocyte injury induced by palmitic acid (PA). This is particularly relevant in the context of kidney health, where podocyte damage can lead to kidney diseases. The half-maximal inhibitory concentrations (IC50) for this protective effect are approximately 16 µM .
Anticancer Properties
Research has shown that 3-HT can induce apoptosis in human ovarian cancer cells, specifically A2780/CP70 and OVCAR-3 lines, while exhibiting minimal effects on normal human epithelial ovarian cells IOSE-364. This suggests a potential application of 3-HT as an anticancer agent .
特性
IUPAC Name |
4-[2-hydroxy-4-(4-hydroxyphenyl)-3,6-dimethoxyphenyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-25-17-10-14(11-3-6-13(21)7-4-11)20(26-2)19(24)18(17)12-5-8-15(22)16(23)9-12/h3-10,21-24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSPFNUVVOKJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C2=CC=C(C=C2)O)OC)O)C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216353 | |
| Record name | 3-Hydroxyterphenyllin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyterphenyllin | |
CAS RN |
66163-76-6 | |
| Record name | 3-Hydroxyterphenyllin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66163-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyterphenyllin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066163766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyterphenyllin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxyterphenyllin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYTERPHENYLLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEZ2NX1645 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 3-Hydroxyterphenyllin and where is it found?
A1: 3-Hydroxyterphenyllin is a natural compound first isolated from the fungus Aspergillus candidus []. It belongs to a class of compounds known as p-terphenyls, which are relatively rare in fungi [].
Q2: What are the potential anticancer properties of 3-Hydroxyterphenyllin?
A2: Research suggests that 3-Hydroxyterphenyllin exhibits potent growth inhibitory effects against human ovarian cancer cell lines, specifically OVCAR-3 and A2780/CP70 [, ]. This effect appears to be mediated by inducing S phase arrest in the cell cycle [, ]. Further studies have shown that this compound can also induce apoptosis, programmed cell death, in these cell lines [].
Q3: How does 3-Hydroxyterphenyllin induce S phase arrest in ovarian cancer cells?
A3: Studies indicate that 3-Hydroxyterphenyllin disrupts the cell cycle progression by influencing the expression of key regulatory proteins. It has been observed to upregulate Cyclin B1 and Cdc25A expression while inhibiting the expression of Cdk4, Cyclin A2, and Cyclin E1 []. These changes in protein expression are associated with halting the cell cycle at the S phase, preventing further proliferation.
Q4: What other mechanisms contribute to the anticancer effects of 3-Hydroxyterphenyllin?
A5: Beyond cell cycle arrest, 3-Hydroxyterphenyllin has been shown to induce apoptosis in ovarian cancer cells. This effect appears to be linked to DNA damage, which subsequently activates the ATM/p53/Chk2 pathway, a key signaling cascade involved in cellular responses to DNA damage []. This activation leads to a cascade of events culminating in apoptosis.
Q5: Does 3-Hydroxyterphenyllin exhibit other biological activities?
A6: Yes, 3-Hydroxyterphenyllin and related compounds isolated from Aspergillus candidus have shown significant antioxidant properties in various experimental models [, ]. Notably, they demonstrated potent inhibition of lipid peroxidation, even surpassing the activity of alpha-tocopherol, a well-known antioxidant []. Additionally, they exhibit free radical scavenging activity, further supporting their antioxidant potential [].
Q6: What are the structural characteristics of 3-Hydroxyterphenyllin?
A7: The structure of 3-Hydroxyterphenyllin has been elucidated using various spectroscopic techniques, primarily 1H and 13C nuclear magnetic resonance (NMR) spectroscopy [, ]. These studies, along with comparisons to related compounds like Terphenyllin, have provided detailed insights into the arrangement of atoms and functional groups within the molecule. While the exact molecular formula and weight are not explicitly stated in the provided abstracts, this information can be deduced from its chemical structure.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




